molecular formula C16H15N B7827465 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-

2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-

Cat. No.: B7827465
M. Wt: 221.30 g/mol
InChI Key: GARMKAUDODJLEK-UHFFFAOYSA-N
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Description

Significance of Pyrroline (B1223166) Ring Systems in Modern Organic Chemistry

Pyrrolines, also known as dihydropyrroles, are five-membered nitrogen-containing heterocyclic compounds. wikipedia.org They are formally derived from the aromatic pyrrole (B145914) ring by the addition of one molecule of hydrogen, resulting in a partially saturated ring with one double bond. wikipedia.org The position of this double bond gives rise to three different isomers: 1-pyrroline (B1209420), 2-pyrroline, and 3-pyrroline. This structural feature makes them a versatile and significant class of compounds in organic chemistry.

The pyrroline ring system is a core structural motif in a vast array of natural products and biologically active molecules. researchgate.netbiolmolchem.com Its presence is crucial for the function of many alkaloids, antibiotics, and amino acids. britannica.com For instance, the pyrroline ring is a key component in the biosynthesis of proline and is found in complex natural products that have stimulated great interest from medicinal chemists. wikipedia.orgresearchgate.net

In synthetic chemistry, pyrrolines serve as valuable intermediates for the construction of more complex molecules. researchgate.net Their inherent reactivity, stemming from the imine or enamine functionality, allows for diverse chemical transformations. The development of synthetic methods to create substituted pyrrolines is an active area of research, as these scaffolds are sought after for drug discovery programs and the synthesis of pharmacologically important compounds. researchgate.netresearchgate.net The interest in these heterocycles is driven by their ability to introduce specific three-dimensional geometry into a molecule, which is critical for precise interactions with biological targets.

Importance of Biphenyl (B1667301) Moieties in the Design of Advanced Organic Materials

The biphenyl moiety, which consists of two phenyl rings connected by a single bond, is a foundational building block in materials science and medicinal chemistry. researchgate.netrsc.org Its rigid and planar-like structure, combined with its chemical stability, makes it an ideal component for creating materials with highly specific properties. nbinno.com One of the most defining characteristics of the biphenyl unit is the torsional angle between the two phenyl rings, which significantly influences the molecule's electronic properties, steric profile, and how it interacts with neighboring molecules. researchgate.net

This structural unit is integral to the design of advanced organic materials, most notably liquid crystals and organic light-emitting diodes (OLEDs). rsc.org In liquid crystal displays (LCDs), cyanobiphenyls are widely used due to their ability to align under an electric field, a property essential for controlling light transmission. wikipedia.org The incorporation of biphenyl units into polymer chains can enhance thermal resistance and mechanical strength, leading to high-performance plastics used in the aerospace and electronics industries. nbinno.com

Furthermore, the biphenyl scaffold is a "privileged structure" in drug design, appearing in numerous pharmaceuticals. rsc.orgarabjchem.org Its ability to be readily functionalized allows chemists to synthesize a wide range of derivatives with diverse biological activities. arabjchem.org Common synthetic routes to biphenyl derivatives include cross-coupling reactions like the Suzuki-Miyaura reaction. rsc.orgarabjchem.org

Interactive Data Table: Applications of Biphenyl Moieties

Application AreaKey Properties UtilizedExamples of Biphenyl Derivatives
Liquid Crystals Rigidity, Anisotropic shape, StabilityCyanobiphenyls (e.g., 5CB, 7CB)
Organic Electronics Thermal Stability, Charge Transport, LuminescenceFluorescent layers in OLEDs, Organic semiconductors
High-Performance Polymers Enhanced Thermal Resistance, Mechanical StrengthPoly(p-phenylene)s and related engineering plastics
Pharmaceuticals Rigid Scaffold, Site for Functionalization, BioactivityTelmisartan, Diflunisal
Agrochemicals Preservative, Fungicidal ActivityFormerly used as a preservative for citrus fruits (E230)

Academic Research Overview of 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- and Structurally Related Compounds

Direct academic research specifically detailing the synthesis and properties of 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- is limited in publicly accessible literature. However, significant insights can be drawn from studies on structurally analogous compounds, particularly those featuring an aryl substituent at the 5-position of the 3,4-dihydro-2H-pyrrole (1-pyrroline) ring.

A key structural relative is 5-Phenyl-3,4-dihydro-2H-pyrrole . Research on this compound provides a foundational understanding of the core heterocyclic system. X-ray diffraction studies have revealed that the molecular conformation of 5-phenyl-3,4-dihydro-2H-pyrrole is remarkably planar. researchgate.net This planarity, involving both the pyrroline and the phenyl rings, is a notable feature for a monosubstituted 1-pyrroline. researchgate.net The molecules in the crystal structure assemble into pseudo-dimers through π–π stacking interactions. researchgate.net This tendency for supramolecular assembly is a critical property for the design of organic materials.

The study of such aryl-substituted pyrrolines is an active area of investigation, with various derivatives being synthesized to explore their biological and material properties. researchgate.netnih.gov The synthesis of these compounds often involves the cyclization of precursors like γ-aminoketones or the reaction of organometallic reagents with suitable starting materials. chemicalbook.com The properties of these molecules can be tuned by adding different substituents to the aryl ring.

Interactive Data Table: Crystallographic Data for 5-Phenyl-3,4-dihydro-2H-pyrrole

Data derived from a study on a structurally related compound to infer properties of the core scaffold.

ParameterValue
Chemical Formula C₁₀H₁₁N
Crystal System Monoclinic
Space Group P2₁/n
Key Feature Planar conformation of the entire molecule
Supramolecular Interaction π–π stacking leading to pseudo-dimers
Reference Gomes, C. S. B., et al. (2008)

Properties

IUPAC Name

5-(4-phenylphenyl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-3,5-6,8-11H,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARMKAUDODJLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2h Pyrrole, 5 1,1 Biphenyl 4 Yl 3,4 Dihydro and Analogous Structures

Strategies for 3,4-Dihydro-2H-Pyrrole Core Construction

The construction of the 3,4-dihydro-2H-pyrrole core is a pivotal step in the synthesis of the target molecule. Various strategies have been developed, ranging from classical cyclization reactions to more complex multicomponent and cycloaddition approaches.

Cyclization Reactions for Pyrroline (B1223166) Ring Formation

Intramolecular cyclization is a fundamental approach to forming the pyrroline ring. One notable method involves the cyclization of γ,δ-unsaturated ketone O-acetyloximes. oup.comoup.com This reaction, when treated with acetic acid and 1,4-cyclohexadiene (B1204751) in the presence of a catalytic amount of 1,5-naphthalenediol, yields 3,4-dihydro-2H-pyrroles. oup.comoup.com A key advantage of this method is that both syn- and anti-isomers of the O-acetyloximes can be utilized due to facile isomerization under the reaction conditions. oup.comoup.com For the synthesis of 5-aryl substituted pyrrolines, such as the target compound, the starting γ,δ-unsaturated ketone would need to incorporate the [1,1'-biphenyl]-4-yl moiety.

Another efficient, transition-metal-free cyclization involves the reaction of terminal alkynes with 2-azaallyls. rsc.org This method allows for the preparation of 1-pyrroline (B1209420) derivatives with a variety of functional groups under mild conditions, offering a versatile route to polysubstituted pyrrolines. rsc.org Furthermore, iminyl radical cyclizations, initiated by microwave irradiation of O-phenyloximes tethered to alkenes, provide a pathway to functionalized pyrrolines through a 5-exo-trig cyclization mechanism. nsf.gov

Starting MaterialReagentsProductYield (%)Ref
γ,δ-Unsaturated Ketone O-AcetyloximeAcetic acid, 1,4-cyclohexadiene, 1,5-naphthalenediol (cat.)3,4-Dihydro-2H-pyrrole~85% oup.com
Terminal Alkyne and 2-AzaallylBase, Solvent1-Pyrroline derivativeGood rsc.org
O-Phenyloxime with alkene tetherMicrowave irradiationFunctionalized pyrroline72% (for a specific example) nsf.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like 3,4-dihydro-2H-pyrroles in a single step from three or more starting materials, enhancing efficiency and atom economy. nih.govnih.govbohrium.com A notable MCR involves the combination of a ketone, an aldehyde, and a nitroalkane to form a γ-nitro ketone, which then undergoes a nickel-catalyzed hydrogenation and subsequent cyclization to yield the 3,4-dihydro-2H-pyrrole. nih.govnih.gov This approach is particularly attractive due to its use of readily available starting materials and an earth-abundant metal catalyst. nih.gov To synthesize 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-, one could envision using a ketone bearing the biphenyl (B1667301) group.

The versatility of MCRs allows for the flexible introduction of various substitution patterns. nih.govnih.gov For instance, the reaction of β-dicarbonyl compounds with arylglyoxals in the presence of ammonium (B1175870) acetate (B1210297) can lead to 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives, which are structurally related to the target scaffold. organic-chemistry.org

Component 1Component 2Component 3CatalystProductYield (%)Ref
KetoneAldehydeNitroalkaneNickel3,4-Dihydro-2H-pyrrole70-96% nih.gov
β-Dicarbonyl compoundArylglyoxalAmmonium acetate-2-Alkyl-5-aryl-(1H)-pyrrole-4-olGood organic-chemistry.org

Formal Cycloaddition Methodologies

Formal cycloaddition reactions provide another elegant route to the 3,4-dihydro-2H-pyrrole core. A visible-light-promoted formal [3+2]-cycloaddition of 2H-azirines with enones has been developed for the synthesis of Δ1-pyrrolines. nih.gov This method is notable for its use of continuous flow conditions, allowing for short reaction times. nih.gov The synthesis of tetrasubstituted pyrroles can also be achieved via a photocatalyzed cycloaddition-oxidation sequence using chalcones as starting materials. nih.gov

Gold-catalyzed formal [3+2] cycloaddition reactions using propiolates as dipolarophiles and butenediol derivatives as 1,3-dipoles represent another sophisticated approach. rsc.org This reaction proceeds through a multistep cascade process and demonstrates a broad substrate scope. rsc.org While these methods are powerful for constructing the pyrroline ring, their application to the synthesis of the specifically substituted target compound would depend on the availability of suitably functionalized starting materials containing the biphenyl moiety.

Reactant 1Reactant 2ConditionsProductYield (%)Ref
2H-AzirineEnoneVisible light, continuous flowΔ1-Pyrroline41-93% nih.gov
Butenediol derivativePropiolateGold catalyst2,3-Dihydrofuran (analogous)Good rsc.org

Catalytic Protocols in Dihydropyrrole Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Both Lewis acid and transition metal catalysis have been extensively applied to the synthesis of dihydropyrroles.

Lewis Acid Catalysis

Lewis acid catalysis is instrumental in a variety of reactions for heterocycle synthesis. rsc.orgnih.gov For instance, the treatment of γ,δ-unsaturated ketone O-acetyloximes with acetic acid, which can act as a Brønsted or Lewis acid promoter, is a key step in their cyclization to form 3,4-dihydro-2H-pyrroles. oup.com Lewis acids can activate substrates, facilitating nucleophilic attack and subsequent cyclization. In the context of multicomponent reactions, such as the synthesis from ketones, aldehydes, and nitroalkanes, Lewis acidic conditions can promote the initial aldol (B89426) and Michael addition steps. nih.gov The strategic use of Lewis acids can influence the reaction pathway and selectivity, making it a valuable tool in the synthesis of complex pyrroline derivatives. preprints.orgrsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the formation of C-C and C-N bonds, which are essential for the synthesis of substituted dihydropyrroles. thermofisher.comresearchgate.netmdpi.com A sequential palladium-catalyzed tandem intramolecular Heck and intermolecular Suzuki cross-coupling reaction has been developed for the synthesis of 5-aryl-2,3-dihydropyrroles. organic-chemistry.org This cascade process starts from N-tosyl-protected 2-methylprop-2-en-1-amine, alkynyl bromides, and arylboronic acids. organic-chemistry.org To synthesize the target compound, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-2H-pyrrole, [1,1'-biphenyl]-4-ylboronic acid could be employed in the Suzuki coupling step. This methodology is compatible with a range of functional groups. organic-chemistry.org

Furthermore, the synthesis of pyrroles from dienyl azides can be catalyzed by transition metals such as zinc iodide or rhodium complexes at room temperature. organic-chemistry.org This reaction proceeds through the decomposition of the azide (B81097) and is effective for a variety of substrates, leading to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles. organic-chemistry.org

Reaction TypeCatalystStarting MaterialsProductYield (%)Ref
Heck-Suzuki CascadePalladium(II) acetate/triphenylphosphineN-tosyl-2-methylprop-2-en-1-amine, alkynyl bromide, arylboronic acid5-Aryl-2,3-dihydropyrroleModerate to good organic-chemistry.org
Azide CyclizationZinc iodide or Rhodium perfluorobutyrateDienyl azide2,5-Disubstituted or 2,4,5-trisubstituted pyrrole (B145914)Good organic-chemistry.org

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful methodology in organic synthesis, offering mild and efficient pathways for the construction of complex molecular architectures, including dihydropyrrole scaffolds. kyushu-u.ac.jp This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under ambient conditions. nih.gov These methods are advantageous due to their high functional group tolerance and the avoidance of harsh reagents.

The synthesis of substituted Δ1-pyrrolines, isomers of 3,4-dihydro-2H-pyrroles, has been achieved via a formal (3+2)-cycloaddition of 2H-azirines with enones, promoted by visible light. nih.gov This process demonstrates the utility of photoredox catalysis in forming the core dihydropyrrole ring system. While not directly producing a 5-biphenyl substituted pyrrole, the methodology is adaptable. For instance, a reaction involving an appropriately substituted enone, such as a chalcone (B49325) bearing a biphenyl moiety, could theoretically be employed to generate precursors to the target compound.

In a typical photoredox cycle for heterocycle synthesis, a photocatalyst (often a ruthenium or iridium complex, or an organic dye) is excited by light to a higher energy state. kyushu-u.ac.jpmdpi.com This excited catalyst can then engage in either an oxidative or reductive quenching cycle. For example, in the synthesis of 2-sulfenylindoles, a related heterocyclic system, a radical cascade is initiated by a visible-light-induced coupling, showcasing the potential for complex bond formations. nih.gov The generation of key radical intermediates via processes like a hydrogen atom transfer (HAT) event is a central feature of these reactions. nih.gov

The table below summarizes representative photocatalytic systems used in the synthesis of related heterocyclic structures, highlighting the conditions that could be adapted for the synthesis of 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-.

Catalyst TypeLight SourceReaction TypeSubstratesRelevance to Dihydropyrrole Synthesis
Organic DyesBlue LEDsRadical CascadeArylisocyanides, ThiolsFormation of C-C and C-N bonds for heterocycle construction under mild conditions. nih.gov
Platinum(II) ComplexesVisible LightRadical AdditionIndoles/Pyrroles, CF3IDemonstrates functionalization of the pyrrole ring, adaptable for precursor synthesis. mdpi.com
Iridium ComplexesVisible Light(3+2) Cycloaddition2H-Azirines, EnonesDirect formation of the dihydropyrrole (pyrroline) ring system. nih.gov

Regioselective and Stereoselective Synthesis of 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- Precursors

Control over regioselectivity and stereoselectivity is paramount in synthesizing complex molecules like 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-. The specific arrangement of the biphenyl group at the 5-position and the potential for stereocenters at positions 3 and 4 of the dihydropyrrole ring necessitate precise synthetic strategies.

Regioselectivity in the synthesis of pyrrole precursors can be achieved through various methods, including cycloaddition reactions. For example, the reaction of methylisocyanoacetate with α,β-unsaturated nitriles provides a regioselective route to 2-substituted 3,4-diaryl pyrroles. nih.gov This strategy allows for the controlled placement of aryl groups, which could be extended to biphenyl substituents, on the pyrrole core before its reduction to the dihydropyrrole.

Stereoselectivity is often addressed during the formation or subsequent functionalization of the heterocyclic ring. A visible-light-promoted (3+2)-cycloaddition for synthesizing Δ1-pyrrolines yielded both cis and trans diastereomers, which were separable. nih.gov The ratio of these isomers is influenced by the reaction conditions and the nature of the substituents. For example, the reaction of 2,3-diphenyl-2H-azirine with (E)-1-([1,1'-biphenyl]-4-yl)prop-2-en-1-one under visible light produced both trans and cis isomers of the resulting (±)-[1,1′-biphenyl]-4-yl(2,5-diphenyl-3,4-dihydro-2H-pyrrol-3-yl)methanone. nih.gov This highlights that while stereocontrol can be challenging, the formation of diastereomeric products allows for the isolation of the desired stereoisomer.

Another advanced strategy involves the stereoselective ring-expansion of monocyclopropanated pyrroles. nih.gov This metal-free method leads to highly functionalized six-membered heterocycles, but the underlying principles of controlling stereochemistry through rigid, strained intermediates can inform the synthesis of five-membered rings as well.

The following table details examples of reactions where regioselectivity or stereoselectivity in the formation of pyrrole or dihydropyrrole precursors is a key outcome.

Reaction TypeKey ReagentsOutcomeProduct ExampleReference
[3+2] CycloadditionMethylisocyanoacetate, α,β-unsaturated nitrilesRegioselective2-Substituted 3,4-diaryl pyrroles nih.gov
Photochemical [3+2] Cycloaddition2,3-Diphenyl-2H-azirine, Biphenyl-substituted enoneDiastereoselective (forms separable cis and trans isomers)(±)-[1,1′-Biphenyl]-4-yl(trans-2,5-diphenyl-3,4-dihydro-2H-pyrrol-3-yl)methanone nih.gov
Ring-ExpansionMonocyclopropanated pyrrolesStereoselectiveHighly functionalized tetrahydropyridines nih.gov

Considerations for Scalable Synthesis of Dihydropyrrole Scaffolds

The transition from laboratory-scale synthesis to large-scale production of dihydropyrrole scaffolds requires careful consideration of several factors to ensure efficiency, safety, and economic viability. Key considerations include the choice of starting materials, catalyst efficiency and cost, reaction conditions, and purification methods.

Catalyst Selection and Loading: For industrial applications, catalysts based on earth-abundant and inexpensive metals are preferred over those using precious metals like iridium or platinum. A highly active and reusable nickel catalyst has been identified for the hydrogenative cyclization of nitro ketones to form 3,4-dihydro-2H-pyrroles, demonstrating a move towards more sustainable catalytic systems. researchgate.net Reducing catalyst loading without compromising yield is also a critical factor for scalability.

Reaction Conditions: One-pot procedures and multicomponent reactions (MCRs) are highly desirable as they reduce the number of synthetic steps, minimize waste, and save time and resources. researchgate.net The development of a one-pot synthesis for spiro-3,4-dihydro-2H-pyrroles exemplifies this approach. Furthermore, implementing technologies like continuous flow processing can offer significant advantages over traditional batch methods. Continuous flow systems can improve heat and mass transfer, allow for safer handling of reactive intermediates, and facilitate smooth scalability with shorter reaction times, as demonstrated in a photoredox-catalyzed synthesis of 2-sulfenylindoles. nih.gov

Atom Economy and Environmental Impact: Synthetic routes should be designed to maximize atom economy, meaning that the maximum number of atoms from the reactants are incorporated into the final product. Titanocene(III)-catalyzed radical arylation is noted as an atom-economical method for creating dihydropyrrolizine scaffolds. nih.gov Avoiding hazardous reagents and solvents and minimizing waste are also crucial for developing environmentally benign ("green") processes. A stereoselective, metal-free ring-expansion of cyclopropanated pyrroles has been developed and demonstrated to be scalable, highlighting a move away from potentially toxic metal catalysts. nih.gov

The table below summarizes key strategies and their benefits for the scalable synthesis of dihydropyrrole scaffolds.

StrategyBenefitExample
Use of Earth-Abundant Metal CatalystsReduced cost, increased sustainability.Nickel-catalyzed hydrogenative cyclization. researchgate.net
Continuous Flow ProcessingEnhanced safety, improved efficiency, shorter reaction times, smooth scalability.Photoredox synthesis of 2-sulfenylindoles. nih.gov
One-Pot/Multicomponent ReactionsFewer work-up steps, reduced waste, improved overall yield.One-pot assembly of 1,4-dihydropyridine (B1200194) scaffolds. researchgate.net
Metal-Free SynthesisAvoids toxic metal contamination, simplifies purification.Stereoselective ring-expansion of cyclopropanated pyrroles. nih.gov
High Atom EconomyMaximizes reactant incorporation, minimizes waste.Titanocene(III)-catalyzed radical arylation. nih.gov

Mechanistic Investigations of Reaction Pathways to 2h Pyrrole, 5 1,1 Biphenyl 4 Yl 3,4 Dihydro

Elucidation of Dihydropyrrole Ring Closure Mechanisms

The formation of the 3,4-dihydro-2H-pyrrole ring can be achieved through several mechanistic pathways. Two prominent methods include the cyclization of 2-amino-5-oxonitriles and the reductive cyclization of γ-nitro ketones.

One direct route involves the cyclization of 2-amino-5-oxonitriles. nih.gov This process typically begins with the removal of a protecting group from the amino functionality, followed by an in situ intramolecular cyclization. The acidic conditions used for deprotection facilitate the condensation between the liberated amine and the ketone, leading to the formation of the dihydropyrrole ring.

Another versatile approach is the hydrogenation and subsequent cyclization of γ-nitro ketones. nih.govresearchgate.netnih.gov These precursors can be readily assembled from a ketone, an aldehyde, and a nitroalkane through a sequence of aldol (B89426) condensation and Michael addition. The key step is the catalytic hydrogenation of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the ketone to form the 3,4-dihydro-2H-pyrrole. This one-pot, four-component synthesis is highly efficient, with water being the only byproduct.

A plausible mechanism for the formation of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles involves an initial Michael addition of a protected aminoacetonitrile (B1212223) to an enone. nih.gov This is followed by deprotection of the amino group and a subsequent intramolecular cyclization. The stereochemistry of the final product is influenced by the conditions of the cyclization step.

Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts play a pivotal role in the synthesis of 3,4-dihydro-2H-pyrroles, influencing both the efficiency and selectivity of the reaction. In the context of the reductive cyclization of γ-nitro ketones, heterogeneous catalysts are particularly effective. A highly active and selective nanostructured nickel catalyst, for instance, has been shown to be instrumental. nih.govresearchgate.netnih.gov This catalyst, identified from a library of earth-abundant metal catalysts, facilitates the hydrogenation of the nitro group while tolerating the ketone functionality, which is crucial for the subsequent cyclization. The reusability of such catalysts also adds to the practicality of this synthetic route.

The optimization of reaction conditions, including catalyst loading, hydrogen pressure, and temperature, is essential for maximizing the yield of the desired dihydropyrrole. For the synthesis of 3,5-diphenyl-3,4-dihydro-2H-pyrrole, a model compound for the target structure, optimal conditions were found to be a 4 mol% loading of a nickel catalyst at 120°C and 20 bar of hydrogen pressure, resulting in a 96% yield. nih.gov

In the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, phase-transfer catalysis (PTC) has been employed in the initial Michael addition step. nih.gov The use of PTC can enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.

The following table summarizes the effect of different catalysts and conditions on the synthesis of 3,5-diphenyl-3,4-dihydro-2H-pyrrole from the corresponding γ-nitro ketone.

Catalyst (mol% Ni)Temperature (°C)Pressure (bar H₂)SolventYield (%)
310020VariousLow
410020MeCN71
412020MeCN96

Pathways for Achieving Diastereoselectivity in 3,4-Dihydro-2H-Pyrrole Synthesis

Achieving diastereoselectivity is a key challenge in the synthesis of substituted 3,4-dihydro-2H-pyrroles, particularly those with multiple stereocenters. The synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives provides a clear example of how diastereoselectivity can be controlled.

In the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, the initial Michael addition of [(diphenylmethylene)amino]acetonitrile to enones can lead to the formation of either a single diastereoisomer or a mixture of diastereoisomers of the 2-amino-5-oxonitrile intermediate. nih.gov The subsequent cyclization step can then proceed to yield either trans- or cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.

The choice of acidic conditions for the cyclization has been shown to influence the diastereomeric outcome. For example, cyclization in the presence of 20% hydrochloric acid can lead to the formation of the trans diastereomer, while using acetic acid in water can result in a mixture of cis and trans isomers. nih.gov This suggests that the mechanism of cyclization and the stability of the intermediates are sensitive to the reaction medium, allowing for a degree of diastereoselective control.

The table below illustrates the synthesis of various substituted 3,4-dihydro-2H-pyrroles via the nickel-catalyzed hydrogenation and cyclization of γ-nitro ketones, including examples where diastereomeric ratios were determined. nih.gov

Reactants (Ketone, Aldehyde, Nitroalkane)ProductYield (%)Diastereomeric Ratio (dr)
Acetone (B3395972), Benzaldehyde, Nitroethane5-Phenyl-3,4-dihydro-2H-pyrrole84-
Acetone, 4-Chlorobenzaldehyde, Nitroethane5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole79-
Acetone, Cyclohexanecarboxaldehyde, Nitroethane5-Cyclohexyl-3,4-dihydro-2H-pyrrole70-
Cyclohexanone, Benzaldehyde, NitroethaneTrisubstituted dihydropyrrole781:1.1
Cyclopentanone, Benzaldehyde, NitroethaneTrisubstituted dihydropyrrole841:1.2

Structural Elucidation and Advanced Spectroscopic Characterization of 2h Pyrrole, 5 1,1 Biphenyl 4 Yl 3,4 Dihydro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3,4-dihydro-2H-pyrrole systems. Both ¹H and ¹³C NMR, complemented by two-dimensional techniques like COSY and NOESY, provide definitive evidence for the connectivity and relative stereochemistry of the molecule.

In the ¹H NMR spectrum of related 3,5-diaryl-3,4-dihydro-2H-pyrroles, the protons of the pyrroline (B1223166) ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C5 position, adjacent to the imine nitrogen and bearing the biphenyl (B1667301) group, typically resonates as a multiplet in the range of δ 4.8-5.2 ppm. The diastereotopic methylene (B1212753) protons at C3 show complex splitting patterns, while the C4 proton's signal is influenced by its coupling to adjacent protons. The aromatic protons of the biphenyl substituent display signals in the expected downfield region of δ 7.2-7.8 ppm.

The relative stereochemistry (cis or trans) of the substituents at C3 and C5 can be determined by analyzing the coupling constants (J-values) between H-3 and H-4, and H-4 and H-5. Generally, trans isomers exhibit smaller coupling constants compared to their cis counterparts in similar five-membered heterocyclic systems. Nuclear Overhauser Effect (NOE) experiments are crucial for confirming spatial proximity between protons, providing conclusive evidence for stereochemical assignments.

The ¹³C NMR spectrum further confirms the molecular structure. The imine carbon (C5) is typically observed in the δ 160-170 ppm region. The carbons of the pyrroline ring (C2, C3, C4) resonate in the aliphatic region, while the aromatic carbons of the biphenyl group appear between δ 125-145 ppm.

Table 1: Representative ¹H NMR Data for a 3,5-Disubstituted-3,4-dihydro-2H-pyrrole Scaffold

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.8 - 4.2m-
H-32.5 - 3.0m-
H-43.2 - 3.6m-
H-54.8 - 5.2t7-9
Aromatic-H7.2 - 7.8m-

Table 2: Representative ¹³C NMR Data for a 3,5-Disubstituted-3,4-dihydro-2H-pyrrole Scaffold

CarbonChemical Shift (δ, ppm)
C-245 - 55
C-335 - 45
C-440 - 50
C-570 - 80
C=N160 - 170
Aromatic-C125 - 145

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive and high-resolution data on the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. For a molecule like 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-, this technique would unambiguously determine its absolute configuration and preferred conformation in the crystal lattice.

Analysis of closely related crystal structures, such as biphenyl-substituted pyrrolines, reveals key structural features. The C=N double bond within the 3,4-dihydro-2H-pyrrole ring is typically in the range of 1.27-1.31 Å. The C-N single bond length is approximately 1.48 Å, and the C-C bond lengths within the saturated portion of the ring are consistent with typical sp³-sp³ carbon bonds (1.50-1.55 Å).

Table 3: Representative Crystallographic Bond Lengths and Angles for a Biphenyl-Substituted Dihydro-pyrrole System

Bond/AngleValue
C5=N1 Bond Length1.27 - 1.31 Å
C-C (ring) Bond Length1.50 - 1.55 Å
C-N Bond Length1.47 - 1.49 Å
C-C (biphenyl) Bond Length1.38 - 1.41 Å
C-C (inter-ring, biphenyl)1.48 - 1.51 Å
C-N-C Angle108 - 112°
Biphenyl Dihedral Angle15 - 45°

Vibrational Spectroscopy (Infrared) for Functional Group and Structural Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups and providing a molecular fingerprint. For 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the C=N stretching vibration of the imine group, which typically appears as a strong band in the 1640-1690 cm⁻¹ region. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The aliphatic C-H bonds of the dihydro-pyrrole ring give rise to stretching bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The specific pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 4: Key Infrared Absorption Frequencies for 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
C-H StretchAromatic (Biphenyl)3030 - 3100
C-H StretchAliphatic (Pyrroline)2850 - 2960
C=N StretchImine1640 - 1690
C=C StretchAromatic (Biphenyl)1450 - 1600
C-N StretchAmine1180 - 1250
C-H Bend (oop)Aromatic690 - 900

Analysis of Molecular Conformation and Planarity in 3,4-Dihydro-2H-Pyrrole Systems

The five-membered 3,4-dihydro-2H-pyrrole ring is not planar. It typically adopts a puckered conformation to minimize steric strain. The two most common conformations are the "envelope" and "twist" (or half-chair) forms. In an envelope conformation, one atom is out of the plane formed by the other four. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific conformation adopted by 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro- is determined by the steric bulk and electronic properties of its substituents. The large biphenyl group at C5 and the phenyl group at C4 will significantly influence the ring's pucker. X-ray crystallographic data is the ultimate tool for determining the exact conformation in the solid state by analyzing the endocyclic torsion angles. For instance, in related structures, the cyclopentyl ring, which is analogous to the saturated part of the dihydro-pyrrole ring, has been observed to adopt a twist conformation. The planarity of the biphenyl substituent, as discussed by its dihedral angle, is another critical conformational feature of the molecule.

Investigation of Intermolecular Interactions (e.g., π-π Stacking, C-H...π Interactions) in Crystal Lattices

The arrangement of molecules in a crystal lattice is directed by a network of intermolecular interactions. For an aromatic-rich molecule like 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-, π-π stacking and C-H...π interactions are expected to be dominant forces in its crystal packing.

π-π Stacking: The biphenyl groups can interact with those of adjacent molecules in either a face-to-face or an offset stacking arrangement. These interactions are characterized by inter-planar distances of approximately 3.3-3.8 Å. The extent and geometry of π-π stacking play a significant role in the thermal stability and physical properties of the crystalline material.

C-H...π Interactions: These are a type of hydrogen bond where a C-H bond (from either the pyrroline ring or a phenyl ring) acts as the donor and a π-system (a phenyl ring) acts as the acceptor. These interactions are geometrically characterized by a H...centroid distance of less than 3.0 Å and a C-H...centroid angle of greater than 120°. In the crystal lattice, C-H...π interactions can link molecules into one-, two-, or three-dimensional networks, complementing the role of π-π stacking. Analysis of crystal structures of similar compounds, such as biphenyl-substituted pyrroline carboxylates, has confirmed the presence of weak intermolecular C-H...π interactions that connect molecules along specific crystallographic axes.

Theoretical and Computational Chemistry Studies of 2h Pyrrole, 5 1,1 Biphenyl 4 Yl 3,4 Dihydro

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic structure of a molecule is fundamental to understanding its reactivity and optical properties. For the target compound, analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level indicates the ability to donate an electron, while the LUMO energy level indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and the energy required for electronic excitation. nih.govmaterialsciencejournal.org

A typical computational study would present these values, often calculated using Density Functional Theory (DFT), to predict the molecule's behavior in electronic devices or chemical reactions. The spatial distribution of these frontier orbitals would also be visualized to show which parts of the molecule (e.g., the biphenyl (B1667301) group or the pyrrole (B145914) ring) are involved in electron donation and acceptance. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) is a primary computational method used to determine the most stable three-dimensional structure of a molecule (geometry optimization). urfu.rumdpi.com For 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-, this would involve calculating the ground-state energy to find the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. A key aspect would be determining the torsion angle between the two phenyl rings of the biphenyl moiety and its orientation relative to the dihydro-pyrrole ring.

Furthermore, DFT calculations can map the energetic landscape, identifying transition states and potential energy barriers for conformational changes. This information is vital for understanding the molecule's flexibility and the relative stability of different isomers. mdpi.com

Prediction and Analysis of Spectroscopic Properties through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict spectroscopic properties. For the target molecule, these calculations would predict its UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com The results would typically be presented as a table of excitation energies (in eV) and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks.

Similarly, vibrational spectra (Infrared and Raman) can be calculated to predict the frequencies of bond stretching, bending, and other molecular vibrations. urfu.ru These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Investigation of Excited State Properties and Photophysical Behavior

The photophysical behavior of the compound would be investigated by studying its properties after absorbing light. Computational analysis can provide insights into the nature of the lowest excited state (e.g., whether it involves a localized excitation or charge transfer between the biphenyl and pyrrole moieties). nih.gov Key calculated parameters would include the fluorescence emission wavelength, the Stokes shift (the difference between the absorption and emission maxima), and potentially the fluorescence quantum yield and lifetime. nih.gov This information is critical for assessing the molecule's potential use in applications like organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For 2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-, this could involve modeling its synthesis, potential degradation pathways, or its participation in a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net This analysis provides fundamental insights into the reaction's feasibility (thermodynamics) and speed (kinetics), helping to optimize reaction conditions or predict potential byproducts.

Derivatives and Functionalization Strategies of 2h Pyrrole, 5 1,1 Biphenyl 4 Yl 3,4 Dihydro

Synthesis of Substituted 3,4-Dihydro-2H-Pyrrole Derivatives with Varied Aryl Moieties

The synthesis of 3,4-dihydro-2H-pyrrole derivatives can be achieved through various methodologies, allowing for the flexible introduction of different aryl groups at various positions on the heterocyclic core. These methods are essential for creating a library of compounds based on the 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-2H-pyrrole framework, enabling the systematic study of structure-property relationships.

One prominent synthetic route involves the ring expansion of N-vinyl substituted aziridines. This method provides a pathway to diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates in good to excellent yields under mild reaction conditions. beilstein-journals.orgresearchgate.net The reaction is induced by an iodide ion, typically from sodium iodide in acetone (B3395972) at room temperature. beilstein-journals.org The versatility of this approach allows for the incorporation of a wide range of aryl substituents, which is critical for modifying the electronic properties of the final molecule. beilstein-journals.orgresearchgate.net The electronic and steric characteristics of the substituents can influence the kinetics of this ring expansion. beilstein-journals.orgresearchgate.net

Another effective strategy is the hydrogenative cyclization of nitro ketones. nih.govresearchgate.net This approach is particularly advantageous as the nitro ketone precursors can be easily assembled from three diverse and inexpensive components: a ketone, an aldehyde, and a nitroalkane. nih.gov This multi-component nature allows for significant structural diversity in the final 3,4-dihydro-2H-pyrrole products. The key to this process is a highly active and selective heterogeneous nickel catalyst (Ni/SiO2), which facilitates the hydrogenation and subsequent cyclization. nih.govresearchgate.net This method has been used to synthesize numerous derivatives, including those with various aryl groups, with good to excellent yields. nih.gov Functional groups such as methoxy, alcohol, and even strongly electron-withdrawing trifluoromethyl groups are well-tolerated during the hydrogenation process. nih.gov

Additionally, one-step syntheses from 2-isocyanoacetates and acrylonitriles have been reported, proceeding smoothly under mild conditions with high efficiency. researchgate.net These methods provide high-yielding access to a variety of pyrrole-containing heterocycles. researchgate.net

The following table summarizes examples of synthetic routes to substituted 3,4-dihydro-2H-pyrroles.

PrecursorsReagents/CatalystProduct TypeYieldReference
2-[(Aziridin-1-yl)-1-aryl-methylene]malonic acid diethyl estersNaI, AcetoneDiethyl 5-aryl-3,4-dihydro-2H-pyrrole-4,4-dicarboxylates81–93% beilstein-journals.org
Nitro ketones (from ketone, aldehyde, nitroalkane)Ni/SiO₂, H₂ (20 bar)Substituted 3,4-dihydro-2H-pyrrolesGood to excellent nih.gov
2-Isocyanoacetates and AcrylonitrilesNot specifiedFunctionalized 3,4-dihydro-2H-pyrrolesHigh researchgate.net

Strategies for Expanding π-Conjugated Systems Based on the Dihydropyrrole Core

Expanding the π-conjugated system of the 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-2H-pyrrole core is a key strategy for tuning its optical and electronic properties, such as absorption and emission wavelengths, for applications in organic electronics.

One effective approach is the extension of π-conjugation through the incorporation of fused heterocycles. researchgate.net Fusing aromatic rings to the core structure enhances the planarity of the molecular backbone, which leads to greater charge delocalization and potentially higher charge carrier mobilities. researchgate.netfrontiersin.org For instance, in the related diketopyrrolopyrrole (DPP) systems, fusing a thiophene (B33073) ring to the DPP core results in a significant red-shift in the absorption spectrum, indicating an extension of the effective conjugation length. frontiersin.org This strategy could be adapted to the dihydropyrrole framework to create more planar, rigid structures with improved electronic communication along the molecular axis.

Another strategy involves introducing spacers like alkyne groups into the molecular structure. researchgate.net These rigid linkers can extend the conjugation pathway between the dihydropyrrole core and other attached aromatic units. This has been shown to lead to longer absorption wavelengths. researchgate.net

Furthermore, the synthesis of fused pyrrole (B145914) systems, such as 5,6,7,8-tetrahydroindolizines and 2,3-dihydro-1H-pyrrolizines, can be achieved from 3,4-dihydro-2H-pyrrole-2-carbonitriles. acs.org These fused bicyclic structures represent an inherent expansion of the π-system. The development of heterohelicenes based on a 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) core also demonstrates a sophisticated method of π-system expansion, leading to unique chiroptical properties and strong emission. nih.govresearchgate.net While these examples utilize a different pyrrolic core, the synthetic principles, such as 6π-electrocyclization, could potentially be applied to derivatives of 3,4-dihydro-2H-pyrrole. nih.govresearchgate.net

The introduction of electron-withdrawing or electron-donating groups can also modify the electronic structure of the π-conjugated system. researchgate.net While not a direct expansion of the system's size, it alters the energy levels of the molecular orbitals, which is crucial for charge transfer processes. researchgate.net

StrategyEffectExample System (for analogy)Reference
Fusing Heterocyclic RingsEnhances planarity, increases charge delocalization, red-shifts absorptionFused Diketopyrrolopyrrole (FDPP) researchgate.net, frontiersin.org
Incorporating Alkyne SpacersExtends conjugation, leads to longer absorption wavelengthsDyes with alkyne groups researchgate.net
Formation of Fused Bicyclic SystemsCreates larger, integrated π-systemsTetrahydroindolizines acs.org
Synthesis of Helical StructuresCreates complex, three-dimensional π-systems with unique propertiesDihydropyrrolo[3,2-b]pyrrole Helicenes nih.gov, researchgate.net

Incorporation of Specific Anchoring Groups for Interfacial Applications

For applications where the 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-2H-pyrrole derivative needs to be attached to a surface, such as in dye-sensitized solar cells or on sensors, the incorporation of specific anchoring groups is essential. These groups facilitate strong electronic coupling and efficient charge transfer between the molecule and the substrate.

Commonly used anchoring groups include carboxylic acids, which can bind effectively to metal oxide surfaces like TiO₂. Synthetic routes can be designed to introduce carboxylic acid functionalities onto the pyrrole ring or its substituents. For example, pyrrole derivatives containing a thioacetic acid group, such as 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid, have been synthesized. nih.gov The carboxylic acid moiety in such compounds is a prime candidate for an anchoring group.

The synthesis of diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates provides a direct route to molecules containing carboxylate groups. beilstein-journals.orgresearchgate.net The ester groups in these compounds can be hydrolyzed to yield the corresponding dicarboxylic acids, which can serve as robust anchoring points.

Other potential anchoring groups can be introduced through functionalization. For instance, hydrazide groups, as seen in 2-{[5-(4-Chlorophenyl)-3-cyano-1H-pyrrol-2-yl]thio}acetohydrazide, can also interact with surfaces or be used as a handle for further chemical modification to install other anchors. nih.gov The synthesis of pyrrole derivatives often involves intermediates that can be readily converted to include desired anchoring functionalities. researchgate.netnih.gov The choice of synthetic method, such as those starting from malonic acid esters, can pre-install functional handles that are easily converted into anchoring groups. beilstein-journals.org

Anchoring Group Precursor/TypeSynthetic Route/Example CompoundPotential Application AreaReference
Carboxylic AcidHydrolysis of diethyl 5-aryl-3,4-dihydro-2H-pyrrole-4,4-dicarboxylatesDye-sensitized solar cells, Sensors beilstein-journals.org, researchgate.net
Thioacetic AcidSynthesis of 2-[(3-Cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acid derivativesSurface functionalization nih.gov
HydrazideSynthesis of 2-{[5-(4-Chlorophenyl)-3-cyano-1H-pyrrol-2-yl]thio}acetohydrazideInterfacial binding, further functionalization nih.gov

Applications of 2h Pyrrole, 5 1,1 Biphenyl 4 Yl 3,4 Dihydro and Its Derivatives in Advanced Materials Science

Applications in Organic Electronic Devices

Pyrrole-containing semiconducting materials have garnered significant attention for their use in organic electronics. researchgate.net The electron-rich nature of the pyrrole (B145914) ring makes it an excellent component in p-type semiconducting materials. researchgate.net Derivatives of 1,4-dihydropyrrolo[3,2-b]pyrroles bearing biphenyl (B1667301) substituents have been synthesized and their optoelectronic properties studied, demonstrating their potential in electronic devices. scielo.br The versatility in the synthesis of pyrrole derivatives allows for the fine-tuning of their electronic properties to suit various applications in organic electronics. semanticscholar.org

Development of Materials for Organic Photovoltaic Cells

In the field of organic photovoltaics (OPVs), pyrrole derivatives have shown promise as components of dye-sensitized solar cells and as part of conjugated polymers in bulk heterojunction cells. The ability to modify the pyrrole structure allows for the optimization of light absorption and charge transport properties, which are crucial for efficient solar energy conversion. researchgate.netscielo.br For instance, the synthesis of novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives has been explored for their application in dye-sensitized solar cells, showing potential for energy conversion. scielo.br

Photoelectronic Properties and Performance in Organic Materials

The photoelectronic properties of materials based on biphenyl-pyrrole derivatives are a key area of research. Density Functional Theory (DFT) has been employed to study the electronic properties of biphenyl and its derivatives, providing insights into their ionization potential, electron affinity, and other key parameters. doaj.org The formation of metal-organic frameworks with pyrrolo[3,2-b]pyrrole (B15495793) derivatives has been shown to enhance emission, indicating their potential in photoelectronic applications. scielo.br

Luminescent and Fluorescent Material Development (e.g., Aggregation-Induced Emission, Two-Photon Absorption)

Derivatives of the biphenyl-pyrrole family have exhibited interesting luminescent and fluorescent properties. A notable phenomenon observed in some aryl-substituted pyrrole derivatives is Aggregation-Induced Emission (AIEE), where the molecules are non-emissive in solution but become highly luminescent upon aggregation. bit.edu.cnnih.gov This property is attributed to the restriction of intramolecular rotation in the aggregated state. nih.gov For example, chiral pentaphenylpyrrole derivatives with a biphenyl group have shown clear AIEE features, making them promising for photoelectronic materials. bit.edu.cn

Furthermore, the biphenyl-pyrrole scaffold is a component in molecules designed for two-photon absorption (TPA). Materials with large TPA cross-sections are valuable for applications such as bioimaging and 3D data storage. nih.govrsc.org Diketopyrrolopyrrole (DPP)-based multi-branched derivatives incorporating biphenyl and triphenylamine (B166846) units have been synthesized and shown to possess significant TPA cross-sections. rsc.org

Table 1: Photophysical Properties of Selected Biphenyl-Pyrrole Derivatives

Compound ClassPropertyObservationPotential Application
Chiral Pentaphenylpyrrole Derivatives with BiphenylAggregation-Induced Emission Enhancement (AIEE)Obvious AIEE features observed. bit.edu.cnPhotoelectronic materials, enantiomer recognition. bit.edu.cn
Diketopyrrolopyrrole (DPP)-based multi-branched derivatives with biphenylTwo-Photon Absorption (TPA)TPA cross-sections up to 2912 GM. rsc.orgBioimaging. rsc.org
Aryl-substituted pyrrole derivativesAggregation-Induced Emission Enhancement (AIEE)A twisted configuration combined with restricted intramolecular rotation leads to AIEE. nih.govLuminescent materials. nih.gov

This table is interactive. Click on the headers to sort the data.

Sensing Applications (e.g., Fluorescent Probes)

The fluorescent properties of biphenyl-pyrrole derivatives make them suitable for use as fluorescent probes. For instance, diketopyrrolopyrrole-based nanoparticles exhibiting aggregation-induced emission have been considered as potential fluorescent probes for bioimaging. mdpi.com The development of fluorescent probes based on the pyrrole motif for the detection of specific analytes is an active area of research. nih.gov The high sensitivity and selectivity of such probes are critical for their practical applications.

Involvement in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The pyrrole moiety and its derivatives can act as ligands in the formation of metal-organic frameworks (MOFs). scielo.br These materials, which consist of metal ions or clusters coordinated to organic linkers, have applications in gas storage, catalysis, and sensing. The synthesis of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles and their coordination with metals like cadmium, gold, silver, and zinc have been reported to result in emission enhancement. scielo.br The use of biphenyl-containing ligands is also common in the design of MOFs, suggesting that the biphenyl-pyrrole structure could be a valuable building block in this field. rsc.org

Application in Electrochromic Devices

Q & A

Q. What are the common synthetic routes for preparing 2H-pyrrole derivatives with biphenyl substituents?

The synthesis of 2H-pyrrole derivatives typically involves cyclization or ring-expansion strategies. For example, tert-butyl carbamate intermediates can undergo acid-catalyzed cyclization using trichloroacetic acid to yield 3,4-dihydro-2H-pyrrole scaffolds . Another method involves refluxing precursors (e.g., 4-oxobutyl carbamates) with chloranil in xylene for 25–30 hours, followed by purification via recrystallization . Base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines or phenols has also been reported, yielding substituted dihydro-2H-pyrroles with moderate to high yields (46–63%) .

Q. How can the molecular structure of 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-2H-pyrrole be confirmed experimentally?

Structural confirmation relies on spectroscopic and analytical techniques:

  • 1H/13C NMR : Characteristic signals for dihydro-pyrrole protons (e.g., δ 2.5–3.5 ppm for methylene groups) and biphenyl aromatic protons (δ 7.2–7.8 ppm) .
  • HRMS : Accurate mass determination to verify molecular formulae (e.g., C22H17BrO for brominated analogs) .
  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving stereochemistry in dihydro-pyrrole derivatives .

Q. What purification methods are effective for isolating 3,4-dihydro-2H-pyrrole derivatives?

Common methods include:

  • Recrystallization : Using methanol or ethanol to isolate solids with high purity .
  • Column chromatography : For separating complex mixtures of substituted pyrroles .
  • NaOH wash : To remove acidic byproducts during workup .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for dihydro-2H-pyrrole derivatives be resolved?

Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Cross-validation using multiple techniques is critical:

  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry and substituent positioning .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .
  • Computational modeling : DFT calculations can predict NMR chemical shifts and compare them with experimental data .

Q. What strategies optimize the synthesis of 5-aryl-3,4-dihydro-2H-pyrroles with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., halogens) require adjusted reaction conditions:

  • Catalyst selection : Sodium iodide enhances ring-expansion reactions in aziridine intermediates .
  • Temperature control : Lower temperatures (0–5°C) mitigate side reactions in halogenated precursors .
  • Protecting groups : tert-Butyl carbamates improve stability during cyclization .

Q. What role do dihydro-2H-pyrrole derivatives play in pharmacological studies?

These compounds are explored for their bioisosteric potential and drug-like properties:

  • Antimicrobial activity : Substituted pyrroles show efficacy against bacterial strains, likely due to membrane disruption .
  • CNS targeting : Analogues with fluorophenyl groups exhibit blood-brain barrier permeability in preclinical models .
  • Structure-activity relationship (SAR) : Modifying the biphenyl moiety alters binding affinity to enzymatic targets (e.g., kinases) .

Data Contradiction Analysis

Q. Why do reported yields for base-assisted cyclization vary significantly across studies?

Yield discrepancies (e.g., 46% vs. 63% in similar reactions) may result from:

  • Substituent electronic effects : Electron-donating groups accelerate cyclization, while electron-withdrawing groups slow it .
  • Reaction scale : Smaller scales (<1 mmol) often report higher yields due to better temperature control .
  • Purification losses : Hydroxy-pyrrolones are prone to decomposition during recrystallization .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Key Reference
Acid-catalyzed cyclizationTrichloroacetic acid, RT70–85
Chloranil refluxXylene, 25–30 hr60–75
Base-assisted cyclizationNaOH, MeOH, 0–5°C46–63

Q. Table 2: Spectroscopic Benchmarks

Compound1H NMR (δ, ppm)HRMS (m/z)
5-(4-Chlorophenyl) analog2.8 (m, 2H), 7.4 (d, 4H)377.274
Fluorinated derivative3.1 (t, 2H), 7.1 (m, 2H)205.074

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.